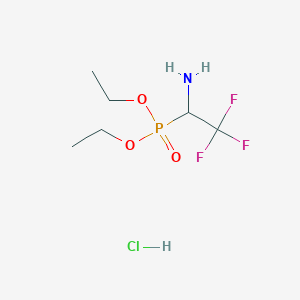
5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane
Overview
Description
The compound “5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane” is a type of organic compound. It likely contains an iodomethyl group attached to a dioxane ring, which is a six-membered ring with two oxygen atoms . The “2,2-dimethyl” indicates that there are two methyl groups attached to the second carbon in the dioxane ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, iodomethyl groups can generally be introduced through halogenation reactions . The synthesis of similar compounds often involves reactions with strong bases or oxidative approaches .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a dioxane ring with an iodomethyl group attached at the 5-position and two methyl groups attached at the 2-position .Chemical Reactions Analysis
The iodomethyl group in “this compound” could potentially undergo various chemical reactions. For instance, iodomethane, a related compound, is used in organic synthesis as a source of methyl groups . Oxidation of iodomethyl groups can lead to the formation of aldehydes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, iodomethane, a related compound, is a dense, colorless, volatile liquid . The properties of a compound can be influenced by factors such as molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .Scientific Research Applications
Enantioselective Synthesis and Homo-N-Nucleosides
5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane has been utilized in the enantioselective synthesis of homo-N-nucleosides, where a dioxane homo-sugar analog was prepared and further transformed into corresponding homo-N-nucleoside analogs. This process involved reactions with uracil and adenine, demonstrating the compound's potential in creating structurally unique nucleosides (Yu & Carlsen, 2008).
Conformational Analysis
Research has been conducted on the conformation of derivatives of 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes, including the analysis of their chemical structure and behavior in solutions. This research provides insight into the molecular geometry and potential chemical interactions of these compounds (Kraiz, 1985).
Synthesis of Derivatives
Efficient synthesis methods have been developed for creating various derivatives of this compound. These methods involve catalytic processes and can yield a range of derivatives, highlighting the versatility of the compound in chemical synthesis (许招会, 林春花, & 廖维林, 2014).
Molecular Properties and Catalysis
Studies on the molecular properties, such as DPPH radical scavenging activity and cytotoxicity, of derivatives of 2,2-dimethyl-1,3-dioxane have been conducted. These studies are crucial for understanding the potential biomedical applications and chemical reactivity of these compounds (Kumar, Prabhu, & Bhuvanesh, 2014).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane” would depend on its specific properties. For instance, iodomethane, a related compound, is associated with several hazard statements, including H301 (toxic if swallowed), H312 (harmful in contact with skin), and H315 (causes skin irritation) .
Future Directions
properties
IUPAC Name |
5-(iodomethyl)-2,2-dimethyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABXOQAFQJFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CI)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




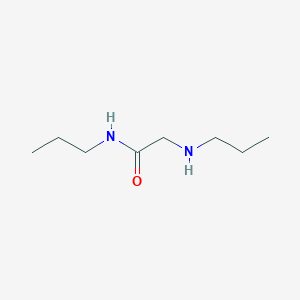
![N,N-dimethyl-2-[(propan-2-yl)amino]acetamide](/img/structure/B3317787.png)
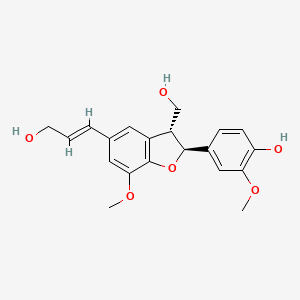


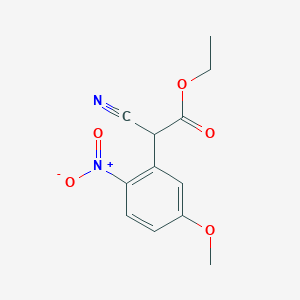
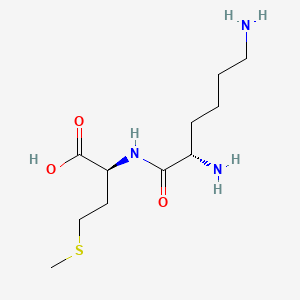
![1-[4-Amino-3-bromo-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3317833.png)



![3-[(4R)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B3317865.png)
